molecular formula C16H19N3 B3368144 3,5-Dimethyl-4-(dimethylamino)azobenzene CAS No. 20557-73-7

3,5-Dimethyl-4-(dimethylamino)azobenzene

Cat. No.: B3368144
CAS No.: 20557-73-7
M. Wt: 253.34 g/mol
InChI Key: FKXMWTSMGOCHQB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(dimethylamino)azobenzene is an organic compound belonging to the class of azobenzenes. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, with dimethylamino and methyl substituents on the benzene rings. This compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(dimethylamino)azobenzene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method is as follows:

    Diazotization: Aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Azo Coupling: The diazonium salt is then coupled with a dimethylaniline derivative under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(dimethylamino)azobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the azo group can yield hydrazo compounds or amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic reagents like halogens or sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Hydrazo compounds or amines.

    Substitution: Various substituted azobenzenes.

Scientific Research Applications

3,5-Dimethyl-4-(dimethylamino)azobenzene has several applications in scientific research:

    Chemistry: Used as a dye and in the study of azo compounds’ photochemical properties.

    Biology: Employed in staining techniques and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and as a colorant in various products.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(dimethylamino)azobenzene involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is exploited in various applications, including molecular switches and sensors. The compound’s interaction with biological molecules can lead to changes in their structure and function, making it useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminoazobenzene: Similar structure but with different substitution patterns.

    Methyl Red: A related azo dye used as a pH indicator.

    Disperse Black 3: Another azo compound used as a dye.

Uniqueness

3,5-Dimethyl-4-(dimethylamino)azobenzene is unique due to its specific substitution pattern, which imparts distinct photochemical and chemical properties. Its ability to undergo photoisomerization and its vibrant color make it valuable in various scientific and industrial applications.

Properties

IUPAC Name

N,N,2,6-tetramethyl-4-phenyldiazenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-12-10-15(11-13(2)16(12)19(3)4)18-17-14-8-6-5-7-9-14/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXMWTSMGOCHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N(C)C)C)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301038253
Record name Benzenamine, N,N,2,6-tetramethyl-4-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301038253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20557-73-7
Record name 3,5-Dimethyl-4-(dimethylamino)azobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020557737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N,N,2,6-tetramethyl-4-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301038253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIMETHYL-4-(DIMETHYLAMINO)AZOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C69G3FF7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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